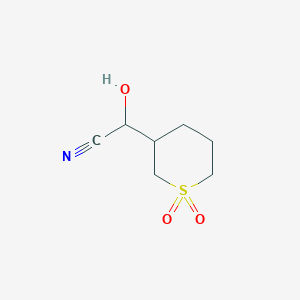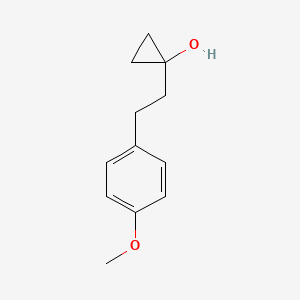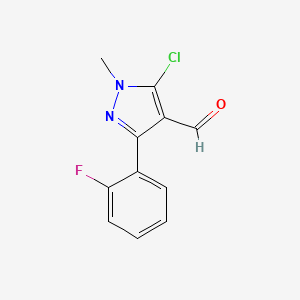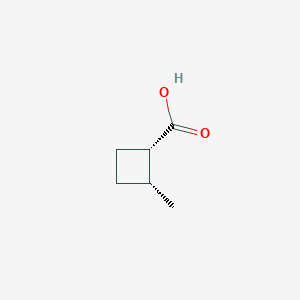
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-2-hydroxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is a heterocyclic organic compound It is characterized by the presence of a thian-3-yl group with a dioxo substitution, a hydroxy group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile typically involves the reaction of a thian-3-yl precursor with appropriate reagents to introduce the dioxo and hydroxy groups. Common synthetic routes may include:
Oxidation Reactions: Using oxidizing agents to introduce the dioxo functionality.
Hydroxylation Reactions: Introducing the hydroxy group through hydroxylation reactions.
Nitrile Formation: The acetonitrile group can be introduced via nitrile formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxo group to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the hydroxy or nitrile groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halides or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield additional oxo or hydroxyl derivatives.
Reduction: May yield reduced forms of the compound with different functional groups.
Substitution: May yield substituted derivatives with various functional groups.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can be compared with other similar compounds, such as:
2-(1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a hydroxyacetonitrile group.
Thiazolidine-2,4-dione-5-acetic acid: Another related compound with a thiazolidine ring and acetic acid functionality.
The uniqueness of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-(1,1-dioxothian-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C7H11NO3S/c8-4-7(9)6-2-1-3-12(10,11)5-6/h6-7,9H,1-3,5H2 |
InChI Key |
YIGGSKWMCYHOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)

![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)


![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)



![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
